molecular formula C6H2BrClFNO4S B1374221 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1485934-45-9

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1374221
CAS No.: 1485934-45-9
M. Wt: 318.51 g/mol
InChI Key: CDJMKJDMCZOXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClFNO4S. It has a molecular weight of 318.50 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . The general mechanism involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, nitro, and sulfonyl chloride groups . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature rules .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The presence of multiple substituents on the benzene ring can influence the reactivity and the position of further substitutions .

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is involved in the synthesis of sulfonated derivatives of fluoroanilines. Courtin (1982) achieved the synthesis of 2-amino-5-fluorobenzenesulfonic acid and 5-amino-2-fluorobenzenesulfonic acid using related compounds, demonstrating its role in producing fluorinated sulfonic acids (Courtin, 1982).

Applications in Click Chemistry

  • Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which has three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent demonstrates the potential of similar compounds in sulfur(vi) fluoride exchange (SuFEx) click chemistry, useful for regioselective synthesis of isoxazoles (Leng & Qin, 2018).

Antimicrobial Activity

  • Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, starting from compounds related to this compound. These derivatives exhibited significant antimicrobial activity, highlighting the potential use of such compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Anticancer Activity

  • Miao, Yan, and Zhao (2010) synthesized an anticancer compound using a derivative similar to this compound, indicating its potential in developing novel anticancer drugs (Miao, Yan, & Zhao, 2010).

Synthesis of Radiochemicals

  • Klok et al. (2006) utilized related sulfonyl chloride compounds in the synthesis of radiochemicals like [18F]FP-β-CIT, indicating the potential of this compound in the field of radiopharmaceuticals (Klok et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are likely to be benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

The compound can participate in nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule . The exact mode of action can depend on the specific structure of the target molecule. For example, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it can influence the synthesis of benzene derivatives through electrophilic aromatic substitution . This is a reaction in which an electrophile replaces a hydrogen atom in an aromatic system .

Result of Action

The result of the compound’s action can vary depending on the specific context. In general, its reaction with a target molecule can lead to the formation of a new compound with altered properties . For example, in a nucleophilic substitution reaction, the introduction of a new group can significantly change the chemical behavior of the molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .

Properties

IUPAC Name

3-bromo-2-fluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJMKJDMCZOXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 5
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 6
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.